6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a compound with the molecular formula C7H8Br2N6 and a molecular weight of 335.99. It is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells.
Synthesis Analysis
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid. This method allows for the direct attachment of the pteridinylmethyl group to side-chain precursors of folic acid analogs, demonstrating a significant approach for synthesizing complex molecules with potential biological activities.
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide can be characterized through various spectroscopic techniques. The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.
Chemical Reactions Analysis
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications.
Physical And Chemical Properties Analysis
The physical properties of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, including solubility, melting point, and crystalline structure, are closely related to their chemical structure. The detailed analysis of these properties is crucial for understanding the compound’s behavior in various chemical environments and for optimizing conditions for its use in synthesis and applications.
Synthesis Analysis
A common method for the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine involves the bromination of 2,4-diamino-6-methylpteridine. [] This can be achieved using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane.
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine features a pteridine ring system with an amino group at positions 2 and 4, and a bromomethyl group at position 6. [] The presence of the electron-donating amino groups influences the reactivity of the molecule, while the bromomethyl group serves as a site for further derivatization.
Chemical Reactions Analysis
The bromomethyl group in 6-(Bromomethyl)pteridine-2,4-diamine readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. [] This allows for the introduction of diverse substituents at the 6-position of the pteridine ring. For example, reaction with amines yields secondary or tertiary amines, while reaction with thiols yields thioethers. These modifications are crucial for exploring the structure-activity relationships of pteridine derivatives.
Applications
Anticancer Agents: Analogues of methotrexate, synthesized using 6-(Bromomethyl)pteridine-2,4-diamine as a starting material, have shown promising anticancer activity against various cancer cell lines. [, ] These compounds act by inhibiting DHFR, thereby disrupting DNA synthesis and tumor cell growth.
Antiparasitic Agents: Several derivatives of 6-(Bromomethyl)pteridine-2,4-diamine have been explored for their antiparasitic activity against pathogens such as Pneumocystis carinii and Toxoplasma gondii. [] These compounds target the parasite's DHFR enzyme, inhibiting its growth and proliferation.
Enzyme Inhibitors: Compounds derived from 6-(Bromomethyl)pteridine-2,4-diamine have shown inhibitory activity against other enzymes involved in folate metabolism, such as folylpoly-γ-glutamate synthetase (FPGS). [, ] Inhibiting FPGS can potentiate the effects of antifolate drugs like methotrexate.
Related Compounds
2,4-Diamino-6-bromomethyl pteridine
Compound Description: This compound is a key intermediate in the synthesis of various pteridine derivatives, including those with potential antiparasitic and antitumor activity [, , , , , , , , ]. It is prepared from 2,4,5,6-tetraaminopyrimidine hydrochloride through a reaction with 1,3-dioxyacetone followed by bromination [].
Compound Description: This compound exhibits potent inhibition against dihydrofolate reductase (DHFR) enzymes, particularly those from Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium []. It shows promise as a selective DHFR inhibitor with potential antiparasitic activity, surpassing the selectivity of trimethoprim while rivaling the potency of trimetrexate [].
Relevance: This compound is a derivative of 6-(Bromomethyl)pteridine-2,4-diamine, formed by reacting it with the sodium salt of dibenz[b,f]azepine []. The dibenz[b,f]azepine moiety replaces the bromine atom in 6-(Bromomethyl)pteridine-2,4-diamine, resulting in a compound with enhanced DHFR inhibitory activity and species selectivity [].
10-Deazaaminopterin
Compound Description: This compound is a potent antitumor agent undergoing clinical trials []. It inhibits dihydrofolate reductase, crucial for cell growth and proliferation.
Relevance: This compound is synthesized using a pteridine ylide derived from 6-(Bromomethyl)pteridine-2,4-diamine as a key intermediate []. This ylide reacts with diethyl N-(4-formylbenzoyl)-L-glutamate, and subsequent transformations lead to 10-Deazaaminopterin []. Therefore, 6-(Bromomethyl)pteridine-2,4-diamine is a vital precursor in the synthesis of this antitumor agent.
10-Propargyl-10-deazaaminopterin
Compound Description: This compound shows significant antitumor activity, demonstrating five times higher potency than methotrexate (MTX) in inhibiting L1210 cell growth []. It effectively inhibits DHFR and exhibits superior transport into L1210 cells compared to MTX [].
Relevance: This compound is synthesized through a multi-step process that involves the alkylation of a precursor with 6-(Bromomethyl)pteridine-2,4-diamine []. This highlights the role of 6-(Bromomethyl)pteridine-2,4-diamine as a crucial building block in constructing the core structure of 10-Propargyl-10-deazaaminopterin.
Compound Description: This aminopterin analog, featuring a CH2 group replacing the amide C=O in the side chain, exhibits significantly reduced affinity for both bacterial and mammalian dihydrofolate reductase compared to aminopterin []. It lacks toxicity towards L1210 murine leukemia cells and demonstrates no antitumor activity in L1210 leukemic mice [].
Relevance: This compound is synthesized by condensing 6-(Bromomethyl)pteridine-2,4-diamine with diethyl N-(p-aminobenzyl)-L-glutamate []. This reaction highlights the use of 6-(Bromomethyl)pteridine-2,4-diamine as a starting material for synthesizing aminopterin analogs with modified side chains to study structure-activity relationships.
Methotrexate (MTX) and Aminopterin (AMT) Analogues with a Double Bond in the Side Chain
Compound Description: These compounds are designed to explore the impact of introducing a double bond into the side chain of MTX and AMT on their biological activity []. While their anti-DHFR activity is comparable to the saturated compound N-(4-amino-4-deoxy-N10-methylpteroyl)-L-2-aminoadipic acid, they are less potent than the parent drugs [].
MTX Analogue with CH2CH2COOH Side Chain Displaced from C to N
Compound Description: This positional isomer of MTX features the CH2CH2COOH moiety shifted from the α-carbon to the adjacent carboxamide nitrogen []. It shows weak binding affinity to DHFR and significantly reduced cell growth inhibitory potency compared to MTX, emphasizing the importance of an intact CONH moiety for activity [].
Relevance: Similar to the previous compounds, this MTX analog is not directly synthesized from 6-(Bromomethyl)pteridine-2,4-diamine but shares a common pteridine core structure []. Studying this analog helps to understand the importance of the specific position of the CH2CH2COOH side chain for DHFR binding and biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A nonapeptide that contains the ring of OXYTOCIN and the side chain of ARG-VASOPRESSIN with the latter determining the specific recognition of hormone receptors. Vasotocin is the non-mammalian vasopressin-like hormone or antidiuretic hormone regulating water and salt metabolism.